![molecular formula C17H17NO3 B14224223 2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- CAS No. 808761-84-4](/img/structure/B14224223.png)
2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- is a chemical compound that belongs to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where the butynyl group is reacted with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles such as acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
科学研究应用
2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]- can be compared with other benzopyran derivatives, such as:
2H-1-Benzopyran-2-one, 7-((3,7-dimethyl-2,6-octadienyl)oxy)-4-methyl-: This compound has a similar benzopyran core but different substituents, leading to different chemical properties and biological activities.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: This compound has a diethylamino group instead of the pyrrolidinyl and butynyl groups, resulting in different reactivity and applications.
属性
CAS 编号 |
808761-84-4 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
7-(4-pyrrolidin-1-ylbut-2-ynoxy)chromen-2-one |
InChI |
InChI=1S/C17H17NO3/c19-17-8-6-14-5-7-15(13-16(14)21-17)20-12-4-3-11-18-9-1-2-10-18/h5-8,13H,1-2,9-12H2 |
InChI 键 |
STZQYMXOEXDVIY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC#CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


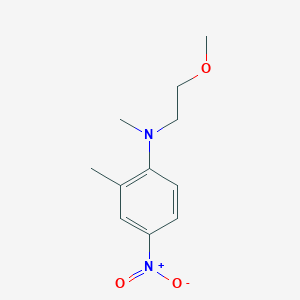
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
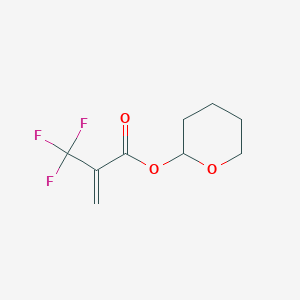
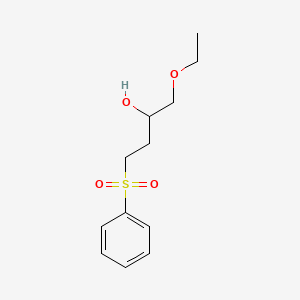
![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
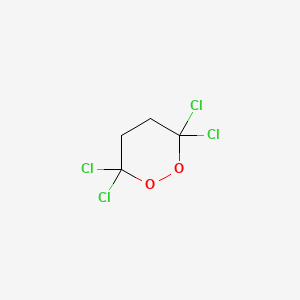
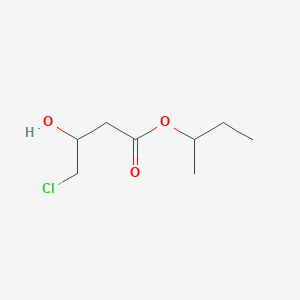
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
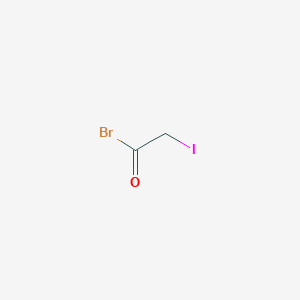
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
